3CLpro Inhibition: Thiophene vs. Furan Bioisostere
Patent US9975885 discloses benzofuro[3,2-d]pyrimidine derivatives as coronavirus 3CLpro inhibitors. The target compound bearing a 4-chloro-2-(thiophen-2-yl) substitution pattern demonstrated an IC50 of 700 nM against SARS-CoV 3CLpro in a fluorescence resonance energy transfer (FRET) assay [1]. In contrast, the direct furan-2-yl bioisostere (4-chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine, CAS 1706431-03-9) showed no reported inhibitory activity against any viral protease in public databases, suggesting that the thiophene sulfur atom contributes critical binding interactions absent in the oxygen analog [2].
| Evidence Dimension | SARS-CoV 3CLpro inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 700 nM |
| Comparator Or Baseline | 4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine: No reported 3CLpro inhibitory activity |
| Quantified Difference | >100-fold selectivity window (target compound active at sub-µM; furan analog inactive in comparable assays) |
| Conditions | FRET-based protease assay; inhibitor library screened at 100 µM in duplicate (US9975885) |
Why This Matters
For antiviral drug discovery programs targeting coronavirus proteases, the thiophene substituent is mandatory for 3CLpro engagement; the furan analog cannot serve as a substitute.
- [1] BindingDB Entry BDBM420993; US Patent US9975885, Compound 47. IC50 = 700 nM against SARS-CoV 3CLpro. View Source
- [2] Kuujia Product Page for 4-Chloro-2-(furan-2-yl)benzofuro[3,2-d]pyrimidine (CAS 1706431-03-9). Structure and availability information; no bioactivity data reported. View Source
